

In vitro cytotoxicity comparison of Methyl 2-methylthiazole-4-carboxylate analogs

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Compound of Interest

Compound Name:	Methyl 2-methylthiazole-4-carboxylate
Cat. No.:	B1316200

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A Comparative Guide to the In Vitro Cytotoxicity of Novel Thiazole-Amino Acid Hybrid Analogs

This guide provides a comparative analysis of the in vitro cytotoxic activity of a series of novel thiazole-amino acid hybrid derivatives. The data presented is intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry. The objective is to offer a clear comparison of the cytotoxic performance of these compounds, supported by experimental data, to inform future drug discovery and development efforts.

Introduction

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. This guide focuses on a series of 2-aminothiazole derivatives conjugated with various N-Boc-L-amino acids. The rationale behind this molecular hybridization is to enhance the cytotoxic potential by combining the pharmacophoric features of the thiazole ring with amino acids, which may improve cellular uptake and interaction with biological targets. The structure-activity relationship (SAR) is explored by varying the amino acid moiety and the substituent at the C-4 position of the thiazole core.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of the synthesized thiazole-amino acid hybrid derivatives was evaluated against three human cancer cell lines: A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. The results are summarized in the table below. 5-Fluorouracil (5-FU) was used as a positive control.

Compound ID	R (Amino Acid Side Chain)	X (Substituent at C-4)	IC50 (µM) vs. A549	IC50 (µM) vs. HeLa	IC50 (µM) vs. MCF-7
5a	-CH ₂ Ph (Phe)	-H	8.02	6.51	6.84
5f	-CH(CH ₃) ₂ (Val)	-H	7.21	5.89	6.13
5o	-CH(CH ₃) ₂ (Val)	-Cl	6.54	4.92	5.38
5ac	-CH ₂ Ph (Phe)	2-pyridyl	6.71	4.57	5.93
5ad	-CH(CH ₃) ₂ (Val)	2-pyridyl	8.51	3.68	7.14
5-FU	-	-	8.74	3.49	4.88

Data extracted from a study on thiazole conjugated amino acid derivatives as potent cytotoxic agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

MTT Assay for Cytotoxicity

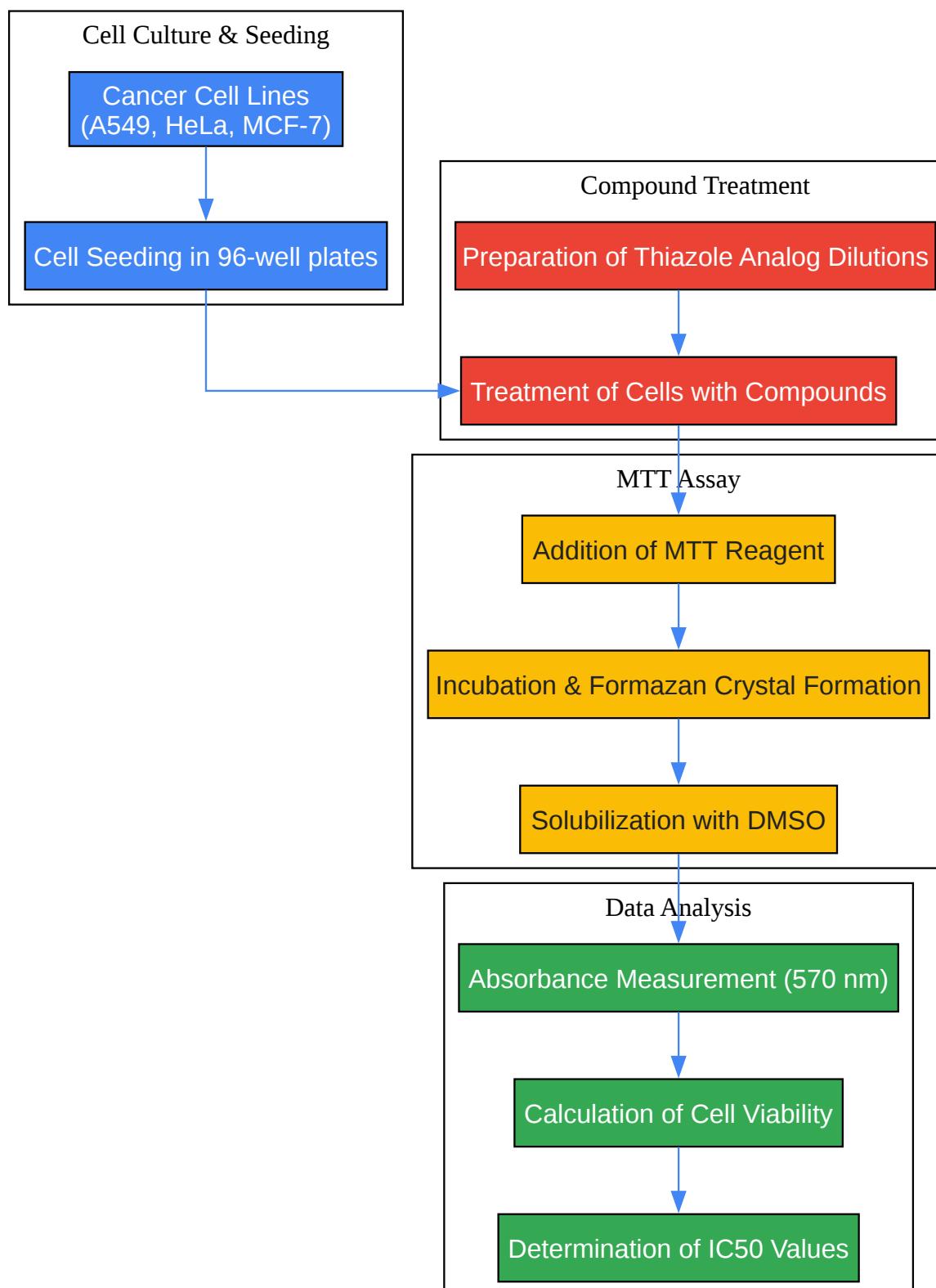
The cytotoxicity of the thiazole-amino acid hybrid derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

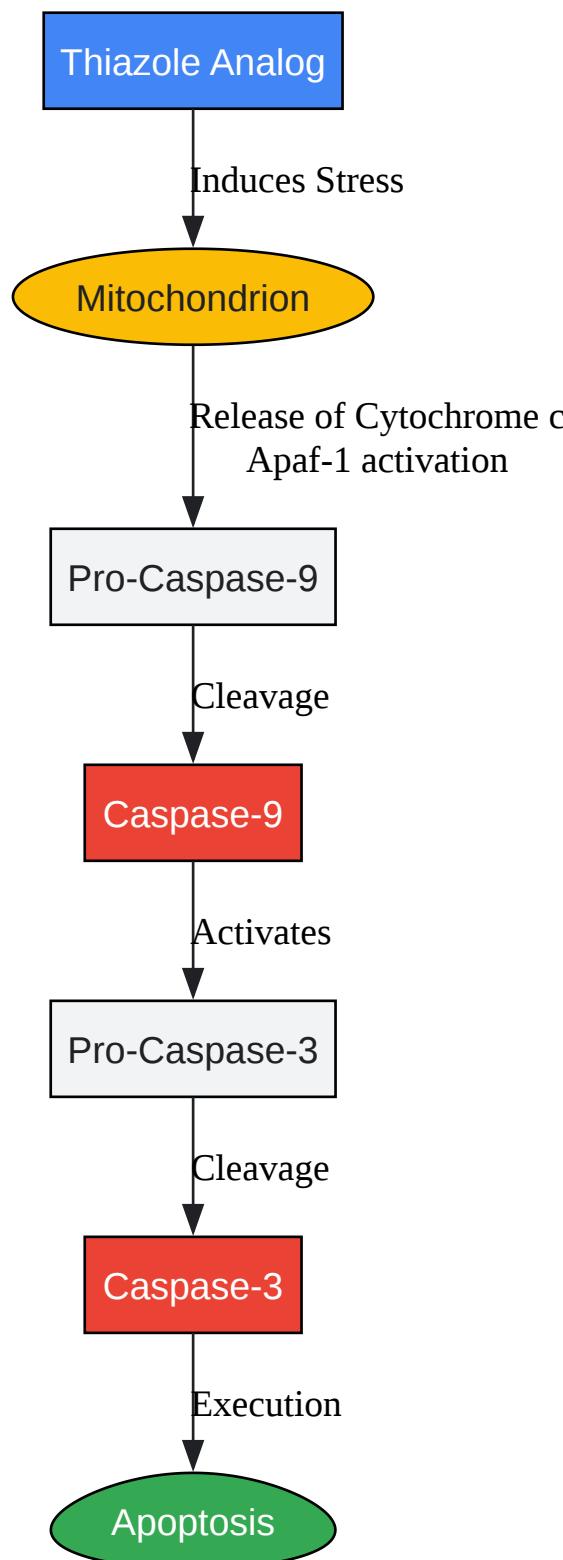
Procedure:

- Cell Seeding: The cancer cell lines (A549, HeLa, and MCF-7) were seeded in 96-well plates at a density of 5×10^3 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
- MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening





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